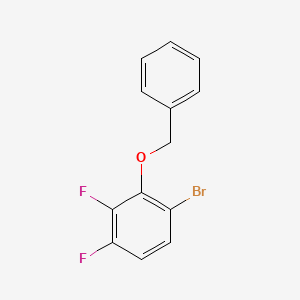
1-Benzyloxy-6-bromo-2,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyloxy-6-bromo-2,3-difluorobenzene is an organic compound with the molecular formula C13H9BrF2O. It is a derivative of benzene, where the benzene ring is substituted with a benzyloxy group, a bromine atom, and two fluorine atoms. This compound is often used in organic synthesis and has applications in various fields of scientific research due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyloxy-6-bromo-2,3-difluorobenzene can be synthesized through a multi-step process:
Hydroxyl Protection: The starting material, benzyl alcohol, undergoes hydroxyl protection to form a benzyloxy group.
Bromination: The protected benzene ring is then brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyloxy-6-bromo-2,3-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can modify the benzyloxy group .
Scientific Research Applications
1-Benzyloxy-6-bromo-2,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyloxy-6-bromo-2,3-difluorobenzene involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Bromo-2,6-difluorobenzene: Similar structure but lacks the benzyloxy group.
1-Benzyloxy-2,3-difluorobenzene: Similar structure but lacks the bromine atom.
1-Benzyloxy-6-chloro-2,3-difluorobenzene: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 1-Benzyloxy-6-bromo-2,3-difluorobenzene is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and interactions. The benzyloxy group also adds to its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
1-bromo-3,4-difluoro-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O/c14-10-6-7-11(15)12(16)13(10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSLOZVWXBIZEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
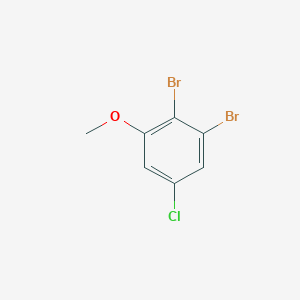
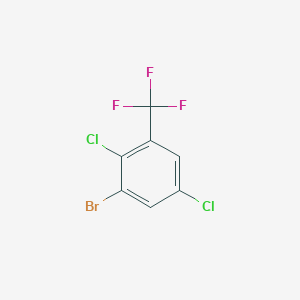
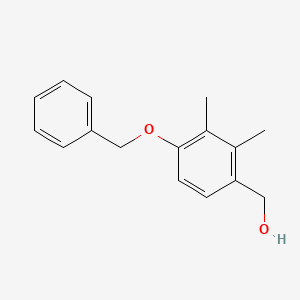
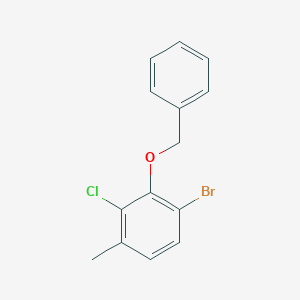
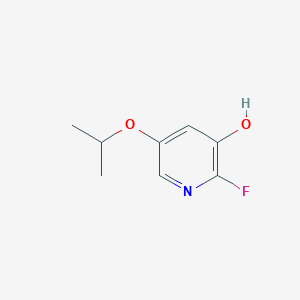
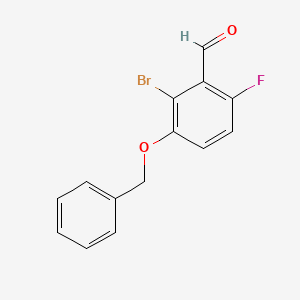
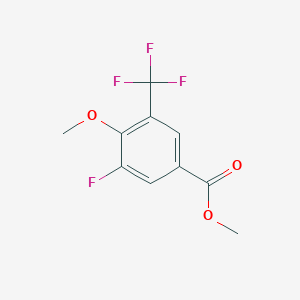
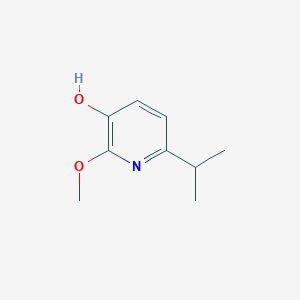
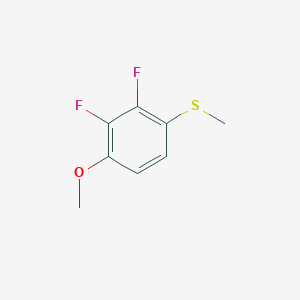
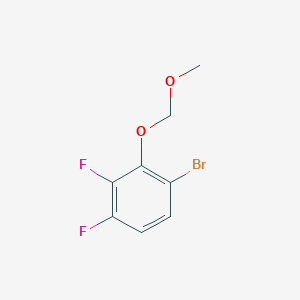
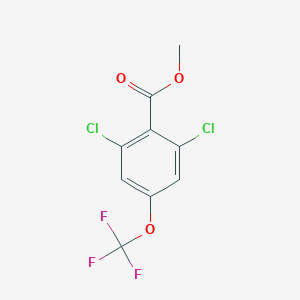
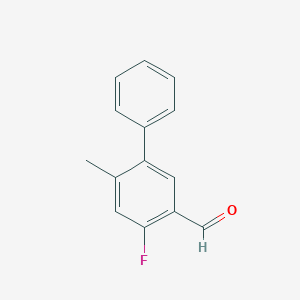
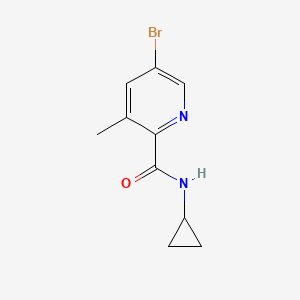
![2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6296294.png)
